

In-Depth Technical Guide: Cephradine Monohydrate Solubility and Dissolution Characteristics

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Compound of Interest		
Compound Name:	Cephradine Monohydrate	
Cat. No.:	B1221684	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and dissolution properties of **Cephradine Monohydrate**, a first-generation cephalosporin antibiotic. The information presented herein is intended to support research, formulation development, and quality control activities by providing key physicochemical data, detailed experimental protocols, and an exploration of the factors influencing its behavior in solution.

Physicochemical Properties of Cephradine Monohydrate

Cephradine Monohydrate is a white, crystalline powder. It is a zwitterionic compound, containing both an acidic carboxyl group and a basic amino group, which dictates its pH-dependent solubility.[1][2] The presence of these ionizable groups is a critical factor in its dissolution behavior in various physiological and non-physiological environments.



Property	Value	Reference
Molecular Formula	C16H19N3O4S·H2O	[3]
Molecular Weight	367.42 g/mol	[3]
pKa1 (carboxyl group)	~2.6	[4]
pKa2 (amino group)	~7.3	[4]
Melting Point	140-142 °C (with decomposition)	[4]

Solubility of Cephradine Monohydrate

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. **Cephradine Monohydrate** exhibits variable solubility depending on the solvent system, pH, and temperature.

Aqueous Solubility and pH-Dependence

The solubility of **Cephradine Monohydrate** in aqueous media is significantly influenced by pH. As an amphoteric molecule, it exhibits its lowest solubility at its isoelectric point and higher solubility in both acidic and alkaline conditions.

A study on Cephradine form 1 (a relevant crystalline form) demonstrated this pH-dependent solubility profile at various temperatures.[5] The solubility initially decreases as the pH moves from acidic towards the isoelectric point, and then increases as the pH becomes more alkaline. [5] While temperature has an effect, it is less pronounced than the effect of pH.[5][6]

Table 1: Aqueous Solubility of Cephradine (form 1) as a Function of pH and Temperature



рН	Solubility (mg/mL) at 283.15 K (10°C)	Solubility (mg/mL) at 298.15 K (25°C)	Solubility (mg/mL) at 308.15 K (35°C)
1.45	Data not available	> 10.0	> 10.0
2.50	Data not available	~8.0	~8.5
4.50	Data not available	~2.0 (minimum solubility)	~2.2 (minimum solubility)
6.80	Data not available	~4.0	~4.5
8.57	Data not available	> 10.0	> 10.0
Data is extrapolated and interpreted from graphical representations in the cited literature and should be considered approximate.[5]			

Solubility in Organic Solvents

The solubility of **Cephradine Monohydrate** in various organic solvents has been reported, though quantitative data is limited for some solvents.

Table 2: Solubility of Cephradine Monohydrate in Various Solvents at 25°C



Solvent	Solubility	Reported Value (mg/mL)	Reference
Water	Sparingly soluble	4	[3][7]
Methanol	Soluble in 70 parts	~14.3	[2]
Ethanol	Slightly soluble	< 1	[3]
DMSO	Insoluble	Insoluble	[3][7]
Propylene Glycol	Soluble	Data not available	[4]
Acetone	Slightly soluble	Data not available	[4]
Chloroform	Practically insoluble	Data not available	[4]
Ether	Practically insoluble	Data not available	[4]

Dissolution Characteristics

The dissolution rate of **Cephradine Monohydrate** from a solid dosage form is a critical factor for its absorption and subsequent bioavailability.

USP Dissolution Testing

The United States Pharmacopeia (USP) provides standardized methods for the dissolution testing of Cephradine capsules and tablets. These methods are essential for quality control and ensuring batch-to-batch consistency.

Table 3: USP Dissolution Test Parameters for Cephradine Dosage Forms



Parameter	Cephradine Capsules	Cephradine Tablets
Apparatus	USP Apparatus 1 (Basket)	USP Apparatus 2 (Paddle)
Medium	0.12 N Hydrochloric Acid	0.12 N Hydrochloric Acid
Volume	900 mL	900 mL
Rotation Speed	100 rpm	75 rpm
Time	45 minutes	60 minutes
Acceptance Criteria	Not less than 75% (Q) of the labeled amount is dissolved.	Not less than 85% (Q) of the labeled amount is dissolved.

Factors Influencing Dissolution Rate

Several factors can influence the dissolution rate of **Cephradine Monohydrate** from a pharmaceutical dosage form:

- pH of the Dissolution Medium: As with solubility, the dissolution rate is pH-dependent. In acidic media, such as the stomach, the dissolution is expected to be relatively rapid.
- Solid-State Properties: The crystalline form (polymorphism), particle size, and surface area
 of the Cephradine Monohydrate powder can significantly impact the dissolution rate.
 Smaller particle sizes generally lead to a faster dissolution rate due to the increased surface
 area available for solvent interaction.
- Formulation Excipients: Binders, disintegrants, lubricants, and other excipients in the tablet or capsule formulation can either enhance or retard the dissolution process.
- Manufacturing Process: Parameters such as compaction force during tableting can affect the porosity and hardness of the tablet, thereby influencing its disintegration and dissolution characteristics.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubility and dissolution of **Cephradine Monohydrate**.



Protocol for Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of **Cephradine Monohydrate** that dissolves in a specific solvent at a constant temperature.

Materials:

- Cephradine Monohydrate powder
- Selected solvent (e.g., purified water, pH buffers, organic solvents)
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control
- Calibrated pH meter (for aqueous solutions)
- Syringe filters (e.g., 0.45 μm PTFE or PVDF)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification.

Procedure:

- Add an excess amount of Cephradine Monohydrate powder to a series of vials. The excess solid should be visually present throughout the experiment.
- · Add a known volume of the desired solvent to each vial.
- Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
- Shake the vials at a constant speed (e.g., 100-150 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.



- After the equilibration period, stop the shaker and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
- Carefully withdraw an aliquot of the supernatant using a syringe.
- Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
- Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
- Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved Cephradine Monohydrate.
- The determined concentration represents the equilibrium solubility of Cephradine
 Monohydrate in the tested solvent under the specified conditions.



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Equilibrium solubility determination workflow.

Protocol for USP Dissolution Testing of Cephradine Tablets

This protocol is based on the USP monograph for Cephradine Tablets.

Objective: To determine the percentage of **Cephradine Monohydrate** that dissolves from a tablet formulation under specified conditions within a set time.

Materials:



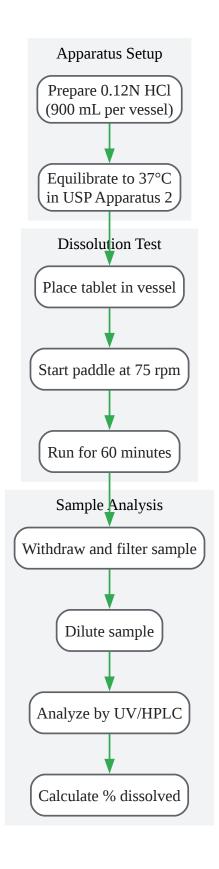
- Cephradine tablets
- USP Apparatus 2 (Paddle)
- Dissolution vessels (900 mL capacity)
- Water bath with temperature control
- 0.12 N Hydrochloric Acid
- UV-Vis Spectrophotometer or HPLC system
- · Syringes and filters for sampling

Procedure:

- Prepare the dissolution medium (0.12 N HCl) and deaerate it.
- Fill each dissolution vessel with 900 mL of the medium.
- Equilibrate the medium to 37 ± 0.5 °C.
- Place one Cephradine tablet in each vessel.
- Immediately start the paddle rotation at 75 rpm.
- After 60 minutes, withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
- · Filter the samples immediately.
- Dilute the filtered samples with the dissolution medium to a suitable concentration for analysis.
- Measure the absorbance of the sample solutions at the wavelength of maximum absorbance (approximately 255 nm) using a UV-Vis spectrophotometer, or analyze by a validated HPLC method.



 Calculate the percentage of the labeled amount of Cephradine dissolved using a standard solution of known concentration.



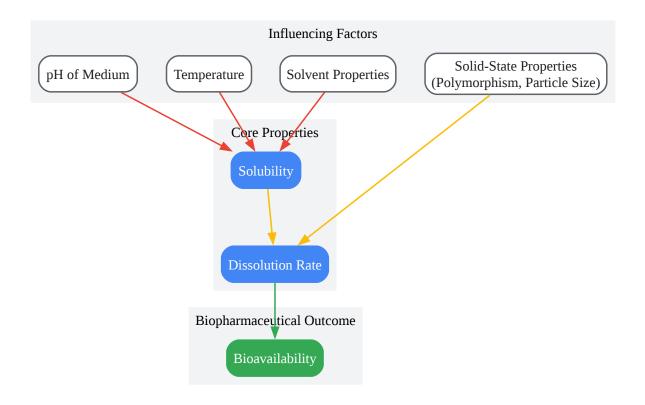


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USP dissolution testing workflow for Cephradine tablets.

Logical Relationships and Signaling Pathways

The solubility and dissolution of **Cephradine Monohydrate** are governed by a series of interconnected physicochemical factors. Understanding these relationships is crucial for predicting its behavior and for rational formulation design.



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